molecular formula C13H7ClO2 B14346267 2-Chloro-1-hydroxy-9H-fluoren-9-one CAS No. 91733-67-4

2-Chloro-1-hydroxy-9H-fluoren-9-one

Cat. No.: B14346267
CAS No.: 91733-67-4
M. Wt: 230.64 g/mol
InChI Key: UJYKSWZPSNGWCJ-UHFFFAOYSA-N
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Description

2-Chloro-1-hydroxy-9H-fluoren-9-one is a halogenated derivative of 9H-fluoren-9-one (fluorenone), featuring a chlorine atom at the 2-position and a hydroxyl group at the 1-position of the fused aromatic system. This compound belongs to the fluorenone family, which is characterized by a planar tricyclic structure with a ketone group at the 9-position. The introduction of electron-withdrawing substituents (Cl, OH) alters its electronic properties, solubility, and reactivity compared to the parent fluorenone. Such derivatives are of interest in materials science, pharmaceuticals, and organic synthesis due to their tunable photophysical and electrochemical behaviors .

Properties

CAS No.

91733-67-4

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

2-chloro-1-hydroxyfluoren-9-one

InChI

InChI=1S/C13H7ClO2/c14-10-6-5-8-7-3-1-2-4-9(7)12(15)11(8)13(10)16/h1-6,16H

InChI Key

UJYKSWZPSNGWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-hydroxy-9H-fluoren-9-one typically involves the chlorination of 1-hydroxy-9H-fluoren-9-one. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-chlorination.

Industrial Production Methods

Industrial production of 2-Chloro-1-hydroxy-9H-fluoren-9-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-hydroxy-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-9H-fluoren-9-one.

    Reduction: Formation of 2-chloro-1-hydroxy-9H-fluorene.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-1-hydroxy-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-hydroxy-9H-fluoren-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Fluorenone derivatives vary widely in their substituents, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis of 2-Chloro-1-hydroxy-9H-fluoren-9-one with structurally related compounds:

Structural and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
9H-Fluoren-9-one (Parent) None C₁₃H₈O 180.20 Ketone
2-Chloro-1-hydroxy-9H-fluoren-9-one* Cl (2), OH (1) C₁₃H₇ClO₂ ~232.65† Ketone, Chloro, Hydroxyl
3-Chloro-9H-fluoren-2-amine Cl (3), NH₂ (2) C₁₃H₁₀ClN 215.68 Ketone, Chloro, Amine
2-Iodo-9H-fluoren-9-one I (2) C₁₃H₇IO 306.10 Ketone, Iodo
2-(Methylamino)-9H-fluoren-9-one NHCH₃ (2) C₁₄H₁₁NO 209.25 Ketone, Methylamine

*Estimated based on parent compound and substituent masses.
†Calculated as 180.20 (parent) + 35.45 (Cl) + 17.01 (OH) ≈ 232.66 g/mol.

Key Observations :

  • Substituent Effects: The chloro and hydroxyl groups in 2-Chloro-1-hydroxy-9H-fluoren-9-one increase molecular weight and polarity compared to the parent fluorenone.
  • Halogen Comparison : Replacing Cl with I (as in 2-Iodo-9H-fluoren-9-one ) significantly increases molecular weight (306.10 vs. ~232.65 g/mol) and may alter reactivity (e.g., iodine’s role as a leaving group in cross-coupling reactions).
Electronic and Physicochemical Properties
Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
9H-Fluoren-9-one 2.85‡ 0 1 (ketone) 17.1
2-Chloro-1-hydroxy-9H-fluoren-9-one* ~2.1–2.5§ 1 (OH) 3 (ketone, OH, Cl¶) ~50–60
3-Chloro-9H-fluoren-2-amine 3.8 1 (NH₂) 2 (ketone, NH₂) 26.0

‡Experimental LogP for fluorenone is ~2.83. §Estimated: Hydroxyl reduces LogP compared to chloro-fluorenone (e.g., 3-chloro derivative in has LogP 3.8; hydroxyl’s polarity may lower this value). ¶Chlorine can act as a weak hydrogen-bond acceptor.

Key Observations :

  • Polarity : The hydroxyl group in 2-Chloro-1-hydroxy-9H-fluoren-9-one increases polarity (lower LogP) compared to chloro- or iodo-substituted derivatives. This enhances solubility in aqueous or polar organic solvents.
  • Hydrogen Bonding: The compound’s hydroxyl group provides an additional hydrogen-bond donor, distinguishing it from amine- or iodo-substituted analogs. This property is critical in crystal engineering or supramolecular chemistry .

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